T.cruzi-IN-1
Description
Properties
IUPAC Name |
N-benzyl-N-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O/c1-26(14-17-6-3-2-4-7-17)21(28)19-8-5-13-27(16-19)15-18-9-11-20(12-10-18)22(23,24)25/h2-4,6-7,9-12,19H,5,8,13-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYRGUHHPKHWTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of T.cruzi-IN-1 is the Trypanosoma cruzi parasite, which is responsible for Chagas disease. The compound is a novel, non-toxic inhibitor of this parasite.
Mode of Action
This compound interacts with the parasite’s cysteine protease, cruzain , which plays key roles in all stages of the parasite’s life cycle, including nutrition acquisition, differentiation, evasion of the host immune system, and invasion of host cells. Inhibition of this validated target may lead to the development of novel drugs for the treatment of Chagas disease.
Biochemical Pathways
The compound’s interaction with cruzain affects various biochemical pathways within the parasite. For instance, it impacts the parasite’s ability to acquire nutrients, differentiate, evade the host’s immune system, and invade host cells The exact biochemical pathways affected by T
Pharmacokinetics
The pharmacokinetic properties of TIt is known that the compound is a piperidine derivative, which suggests it may have good bioavailability
Result of Action
The result of this compound’s action is the inhibition of the Trypanosoma cruzi parasite. This inhibition can lead to a reduction in the parasite’s ability to infect host cells, thereby potentially reducing the severity of Chagas disease.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness may be affected by the presence of other medications, the patient’s immune status, and the specific strain of Trypanosoma cruzi. Further research is needed to fully understand how these and other environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with dopamine D3 receptors, which are involved in various neurological processes. The nature of these interactions often involves binding to specific sites on the biomolecules, leading to changes in their conformation and activity.
Cellular Effects
N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the synthesis of certain proteins and enzymes, thereby altering cellular metabolism and function. These effects can lead to changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes. This compound can inhibit or activate enzymes, depending on the context, and can also influence the expression of genes involved in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its activity and effects. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where the compound exhibits significant activity only above a certain concentration. Toxic effects at high doses can include cellular damage, apoptosis, and disruption of normal cellular processes.
Metabolic Pathways
N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can affect the synthesis and degradation of metabolites, leading to changes in cellular metabolism. These interactions can have downstream effects on energy production, biosynthesis, and other metabolic processes.
Transport and Distribution
Within cells and tissues, N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects.
Subcellular Localization
The subcellular localization of N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with biomolecules and exert its effects. The localization of the compound can influence its activity and function, as well as its interactions with other cellular components.
Biological Activity
N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide, a compound with the molecular formula C22H25F3N2O and a molecular weight of 390.4 g/mol, has garnered attention in biochemical research due to its diverse biological activities. This article explores its interactions at the molecular level, cellular effects, and potential therapeutic applications, supported by relevant data tables and case studies.
- Molecular Formula : C22H25F3N2O
- Molecular Weight : 390.4 g/mol
- CAS Number : 1350920-22-7
- Solubility : Soluble in DMSO
- Purity : Typically >98% .
N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide exhibits significant interaction with various biological targets, particularly dopamine D3 receptors. These receptors play critical roles in neurological functions, influencing behaviors such as reward and addiction .
Interaction with Receptors
Research indicates that this compound acts as an antagonist for certain chemokine receptors, notably CCR3. Studies have shown that it can inhibit eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, demonstrating its potential in treating allergic conditions .
Antiparasitic Activity
A notable application of this compound is its inhibitory effect on Trypanosoma cruzi, the causative agent of Chagas disease. It has been identified as a non-toxic inhibitor, suggesting potential for therapeutic development against parasitic infections .
Antiviral Properties
In addition to antiparasitic activity, N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide has shown promise as an antiviral agent. It belongs to a class of compounds that have demonstrated efficacy against influenza viruses through mechanisms that disrupt viral fusion processes .
Case Studies and Research Findings
Cellular Effects
The compound influences various cellular processes by modulating signaling pathways and gene expression. It affects protein synthesis and enzyme activity, leading to alterations in cell growth, differentiation, and apoptosis . For instance, it has been observed to impact the synthesis of proteins involved in metabolic pathways.
Scientific Research Applications
Therapeutic Potential
N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide is structurally related to several bioactive compounds that target various therapeutic areas:
- Anti-cancer Activity : Compounds with similar piperidine structures have shown promise in inhibiting cancer cell proliferation. For instance, benzoylpiperidine derivatives have been reported to exhibit significant antiproliferative effects on various cancer cell lines, including breast and ovarian cancers . The introduction of substituents like trifluoromethyl can enhance these effects by improving binding affinity to target receptors.
- Neurological Disorders : Piperidine derivatives are often explored for their neuroprotective properties. The ability of these compounds to modulate neurotransmitter systems makes them potential candidates for treating conditions such as depression and anxiety disorders.
Structure-Activity Relationships (SAR)
Research into the SAR of benzylpiperidine derivatives has revealed that modifications at specific positions can significantly influence biological activity. For example:
- Binding Potency : Studies have demonstrated that introducing N-(alkyl)benzyl substitutions can enhance the binding potency of these compounds to specific receptors, such as chemokine receptors involved in inflammatory processes .
- Selectivity : The trifluoromethyl group has been noted for its ability to improve selectivity towards certain biological targets while minimizing off-target effects.
Synthetic Methodologies
The synthesis of N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide involves several key steps:
- Starting Materials : Synthesis often begins with commercially available piperidine derivatives.
- Reactions : Common reactions include:
- Knoevenagel Condensation : This method can be used to introduce the benzyl moiety effectively.
- Amidation Reactions : These are crucial for attaching the carboxamide functional group to the piperidine ring.
- Purification Techniques : High-performance liquid chromatography (HPLC) is typically employed to ensure high purity levels necessary for biological testing.
Case Studies and Research Findings
Numerous studies have been conducted to evaluate the efficacy of piperidine-based compounds:
- A recent study highlighted the development of benzoylpiperidine derivatives that acted as reversible inhibitors of monoacylglycerol lipase (MAGL), showcasing their potential in treating obesity and other metabolic disorders .
- Another investigation focused on the anti-inflammatory properties of similar compounds, demonstrating their ability to inhibit chemokine receptor-mediated pathways, which are crucial in various inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s uniqueness lies in its substitution pattern:
- N-Benzyl-N-methyl group : This substituent introduces steric bulk, which may modulate selectivity against off-target receptors.
- 4-(Trifluoromethyl)benzyl group: Enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs.
Comparison Table
Detailed Analysis
Positional Isomerism (Piperidine-1 vs. 3-carboxamide) :
- The target compound’s carboxamide at position 3 may favor hydrogen bonding with polar residues in enzyme active sites, whereas position 1 substitution (as in compound 25) could limit conformational flexibility .
- Example: Compound 25’s 1-carboxamide group is critical for inhibiting 8-oxoguanine glycosylase, suggesting positional sensitivity in target binding .
Trifluoromethyl Group Impact: Both the target compound and the analog in incorporate CF₃ groups, but their placement differs.
Substituent Diversity: The cyclopentylamino group in ’s compound introduces a secondary amine, enabling additional hydrogen-bonding interactions absent in the target compound’s N-benzyl-N-methyl group. This could explain divergent pharmacological profiles .
Preparation Methods
Route 1: Sequential Alkylation and Amidation
Step 1: Synthesis of 1-(4-(Trifluoromethyl)benzyl)piperidine-3-carboxylic Acid
Piperidine-3-carboxylic acid is alkylated at the nitrogen using 4-(trifluoromethyl)benzyl bromide under basic conditions. This mirrors the alkylation of methyl 4-piperidinecarboxylate hydrochloride with benzyl bromide, as reported in CN111484444A, where triethylamine facilitates deprotonation and nucleophilic substitution.
Reaction Conditions :
-
Solvent : Methanol or dichloromethane.
-
Base : Triethylamine (1.0–3.0 equiv).
-
Temperature : Reflux (4–12 hours).
Step 2: Activation of the Carboxylic Acid
The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂), a method validated in CN111484444A for generating reactive intermediates.
Reaction Conditions :
-
Reagent : Thionyl chloride (5–10 mL/g substrate).
-
Temperature : Reflux (4–8 hours).
-
Workup : Evaporation under reduced pressure to yield the acid chloride.
Step 3: Amidation with N-Benzyl-N-methylamine
The acid chloride reacts with N-benzyl-N-methylamine to form the target carboxamide. This step parallels the amidation of N-benzyl-4-piperidinecarboxylic acid with ammonia in CN111484444A, albeit with a secondary amine.
Reaction Conditions :
-
Solvent : Dichloromethane or tetrahydrofuran.
-
Base : Triethylamine (2.0 equiv).
-
Temperature : 0°C to room temperature (2–4 hours).
-
Yield : 60–75% (estimated).
Route 2: Reductive Amination and Late-Stage Trifluoromethylation
Step 1: Preparation of Piperidine-3-carboxamide Intermediate
Piperidine-3-carboxylic acid is converted to its methyl ester, followed by amidation with methylamine. Hydrogenation using palladium on carbon (Pd/C), as demonstrated in WO2009/77844, achieves the primary amide.
Reaction Conditions :
-
Catalyst : 10% Pd/C (0.05 mmol Pd per 1 mmol substrate).
-
Solvent : Ethyl acetate.
-
Pressure : Hydrogen gas (1 atm).
Step 2: N-Alkylation with 4-(Trifluoromethyl)benzyl Bromide
The piperidine nitrogen is alkylated using 4-(trifluoromethyl)benzyl bromide under phase-transfer conditions. This method avoids the need for anhydrous environments, as described in CN102603611B for trifluoromethyl piperidine syntheses.
Reaction Conditions :
-
Base : Potassium carbonate (2.0 equiv).
-
Solvent : Acetonitrile.
-
Temperature : 60°C (6–8 hours).
-
Yield : 65–80%.
Step 3: N-Benzylation of the Amide Nitrogen
The secondary amide undergoes benzylation using benzyl bromide and a strong base such as sodium hydride (NaH).
Reaction Conditions :
-
Base : NaH (1.1 equiv).
-
Solvent : Dimethylformamide (DMF).
-
Temperature : 0°C to room temperature (2 hours).
-
Yield : 50–65%.
Optimization of Key Reaction Parameters
Alkylation Efficiency and Selectivity
The introduction of the 4-(trifluoromethyl)benzyl group is critical for achieving the desired substitution pattern. Competitive alkylation at the amide nitrogen can occur if protective groups are not employed. Strategies include:
Trifluoromethyl Group Stability
The electron-withdrawing trifluoromethyl group can deactivate the benzyl bromide toward nucleophilic substitution. Enhanced reactivity is achieved via:
-
Ultrasonication : Improving reagent mixing in heterogeneous reactions.
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) to accelerate alkylation.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 3 | 3 |
| Overall Yield | 40–50% | 30–45% |
| Key Advantage | Fewer steps | Higher amidation yield |
| Key Limitation | Low amide yield | Requires protective groups |
Route 1 offers simplicity but struggles with amidation efficiency, while Route 2 benefits from high-yield hydrogenation steps but introduces complexity with protective group strategies.
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (CDCl₃) : Signals at δ 2.81 ppm (N-CH₃), δ 3.04–3.20 ppm (piperidine CH₂), and δ 7.32–7.45 ppm (aromatic protons).
High-Performance Liquid Chromatography (HPLC) :
-
Purity >95% achieved using C18 columns with acetonitrile/water gradients.
Industrial-Scale Considerations
-
Cost Efficiency : 4-(Trifluoromethyl)benzyl bromide is expensive; in-situ generation via Appel reaction reduces costs.
-
Safety : Thionyl chloride and DIBAL-H require handling under inert atmospheres.
-
Waste Management : Neutralization of HF byproducts (from trifluoromethylation) with calcium hydroxide .
Q & A
Q. What environmental impact assessments are required for lab-scale disposal?
- Methodology :
- Ecotoxicity screening : Daphnia magna acute toxicity tests (OECD 202).
- Biodegradation : OECD 301F assay to evaluate microbial breakdown .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
